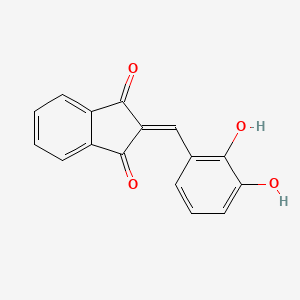

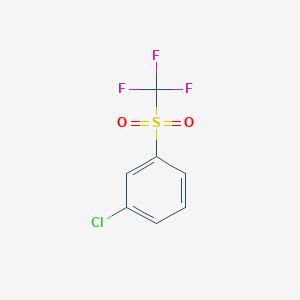

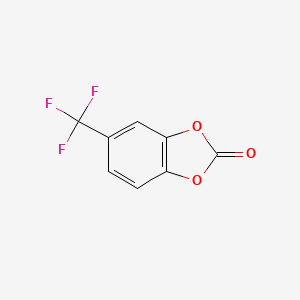

5-(Trifluoromethyl)-1,3-benzodioxol-2-one; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Trifluoromethyl)-1,3-benzodioxol-2-one is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs due to its significant electronegativity .

Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can also be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .Chemical Reactions Analysis

The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . It is also used in the protection of crops from pests .Wissenschaftliche Forschungsanwendungen

Eco-Friendly Synthesis and Biological Applications

The compound has been utilized in the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, which were investigated for their anticancer, antibacterial, and DNA binding potentials. This research underscores the compound's role in the development of novel therapeutic agents with enhanced activity and minimal side effects, showcasing a green and efficient synthesis approach (Gupta et al., 2016).

Chemical Reactions and Mechanistic Insights

1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one's reactivity has been explored in various chemical reactions, including the novel ring-opening reaction of THF to yield trifluoromethyl ethers. This demonstrates its utility as a reagent in synthetic chemistry, providing insights into its mechanism of action and expanding the toolbox for organic synthesis (Fantasia et al., 2010).

Synthesis of Trifluoromethylated Compounds

The compound serves as a precursor in the synthesis of highly reactive trifluoromethylating reagents, such as 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. This research highlights its role in enhancing the reactivity and safety of trifluoromethylating agents, offering new avenues for the synthesis of trifluoromethylated organic molecules (Santschi et al., 2014).

Application in Material Science and Photopolymerization

Furthermore, its derivatives have found applications in material science, such as in the synthesis of photochemically masked one-component type II photoinitiators for free radical polymerization. This application highlights the compound's potential in the development of new materials and technologies through innovative chemical processes (Kumbaraci et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar trifluoromethylated compounds have been found to interact with various enzymes and receptors .

Mode of Action

For instance, after monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase .

Biochemical Pathways

Similar compounds have been found to inhibit viral enzymes and disrupt metabolic transformations of nucleosides .

Pharmacokinetics

In silico computational methods have been used to predict the pharmacokinetic properties of similar trifluoromethylated compounds .

Result of Action

Similar compounds have been found to induce antioxidant, anti-inflammatory, and anti-apoptotic effects in several mammalian cell types .

Action Environment

Environmental factors can significantly influence the action of various drugs .

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1,3-benzodioxol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3O3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIYBEATTIFPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)OC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.